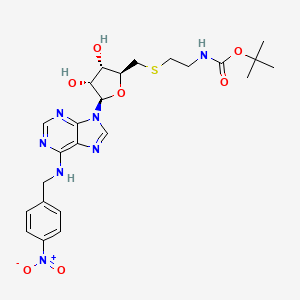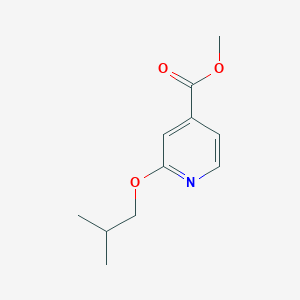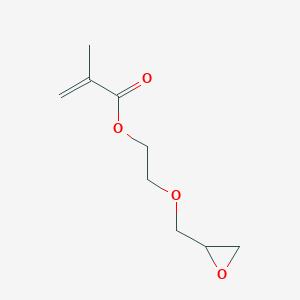
2-(Oxiran-2-ylmethoxy)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a chemical compound with the molecular formula C9H14O4. It is known for its unique structure, which includes an oxirane (epoxide) ring and a methacrylate group. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
2-(Oxiran-2-ylmethoxy)ethyl methacrylate can be synthesized through the reaction of glycidol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2-(Oxiran-2-ylmethoxy)ethyl methacrylate undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the methacrylate group into a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
科学的研究の応用
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are employed in coatings, adhesives, and sealants.
Biomedical Research: The compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and ability to form hydrogels.
Material Science: It is utilized in the production of advanced materials with specific properties, such as high strength and flexibility.
作用機序
The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate involves the reactivity of its functional groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The methacrylate group can participate in polymerization reactions, forming long polymer chains with desired properties .
類似化合物との比較
Similar Compounds
- 2,3-Epoxypropyl Methacrylate
- 2-Methyl-2-propenoic acid oxiranylmethyl ester
- 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester
- 2-[(Methacryloyloxy)methyl]oxirane
Uniqueness
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is unique due to its combination of an epoxide ring and a methacrylate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications. Its ability to form both polymers and functionalized molecules sets it apart from other similar compounds .
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-7(2)9(10)12-4-3-11-5-8-6-13-8/h8H,1,3-6H2,2H3 |
InChIキー |
QWDCNUDLDABORJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


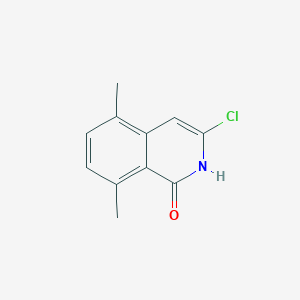

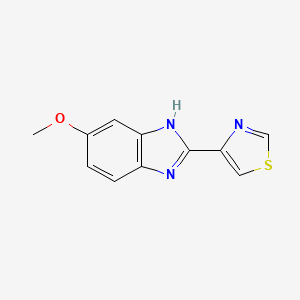
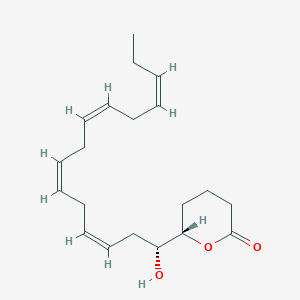

![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
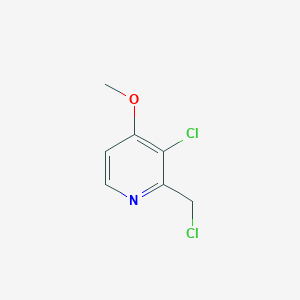
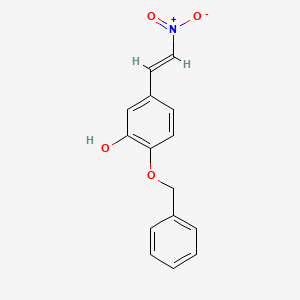
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)

